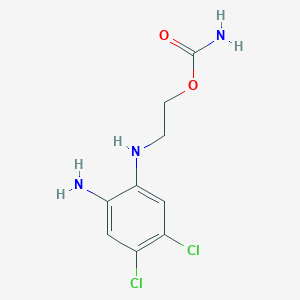
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is an organic compound that features a carbamate group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate typically involves the reaction of 2-amino-4,5-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
- Ethyl (2,4-dichloroanilino)(oxo)acetate
Comparison: 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is unique due to its specific substitution pattern on the aniline ring and the presence of the carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the presence of the amino group can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C9H11Cl2N3O2 |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
2-(2-amino-4,5-dichloroanilino)ethyl carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c10-5-3-7(12)8(4-6(5)11)14-1-2-16-9(13)15/h3-4,14H,1-2,12H2,(H2,13,15) |
InChI-Schlüssel |
CKCFRANZTJONAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)NCCOC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
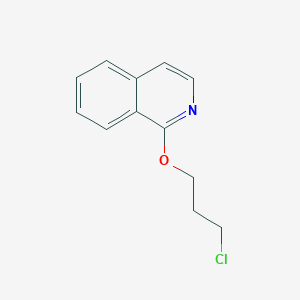
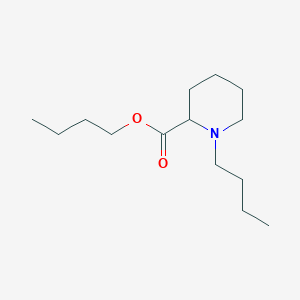
![Tert-butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13884562.png)


![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)
![Tert-butyl-[[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methoxy]-dimethylsilane](/img/structure/B13884579.png)
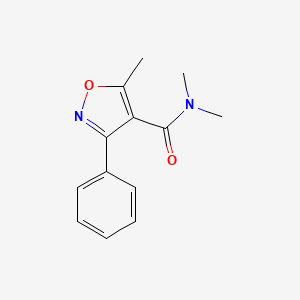
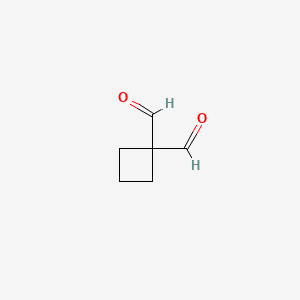
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)

